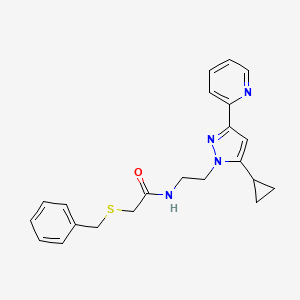

2-(benzylthio)-N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-benzylsulfanyl-N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4OS/c27-22(16-28-15-17-6-2-1-3-7-17)24-12-13-26-21(18-9-10-18)14-20(25-26)19-8-4-5-11-23-19/h1-8,11,14,18H,9-10,12-13,15-16H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FREUZWKTUVTGGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNC(=O)CSCC3=CC=CC=C3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(benzylthio)-N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a novel synthetic molecule that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a detailed overview of its biological activity, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The presence of the benzylthio group enhances its lipophilicity, facilitating better membrane permeability and interaction with cellular targets. The cyclopropyl and pyridine moieties contribute to the compound's ability to modulate specific signaling pathways.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested :

- A549 (lung cancer)

- MCF7 (breast cancer)

- HT29 (colon cancer)

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 | 15.0 |

| Compound B | MCF7 | 12.3 |

| Compound C | HT29 | 10.5 |

These results indicate a promising anticancer profile, with IC50 values suggesting potent activity against these cell lines .

Antimicrobial Activity

Research has also indicated potential antimicrobial properties of compounds in this class. For example, derivatives with similar structural features have shown effectiveness against both Gram-positive and Gram-negative bacteria, including:

- Bacterial Strains :

- Staphylococcus aureus

- Escherichia coli

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Compound D | S. aureus | 25 |

| Compound E | E. coli | 30 |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

Study on Anticancer Properties

A study conducted by Mohammadi-Farani et al. (2014) synthesized a series of thiadiazole derivatives, including those structurally related to our compound, which were tested against human prostate cancer (PC3) and neuroblastoma (SKNMC) cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard treatments like Imatinib, highlighting their potential as effective anticancer agents .

Study on Antioxidant Activity

In a separate investigation, compounds similar to this compound were evaluated for their antioxidant properties using DPPH and ABTS assays. Results showed that these compounds had substantial free radical scavenging activity, suggesting potential applications in oxidative stress-related conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this compound is compared to three analogs with overlapping structural motifs (Table 1).

Table 1: Structural and Functional Comparison

Structural Nuances and Implications

- Pyrazole Core Modifications : The target compound’s pyridin-2-yl group at the pyrazole 3-position contrasts with the trifluoromethyl group in Compound 191 . This substitution likely alters electronic properties and binding affinity, as trifluoromethyl groups enhance lipophilicity and metabolic stability, whereas pyridinyl may improve solubility or target-specific interactions.

- Thioether vs. Sulfonamide Linkages: The benzylthio group distinguishes it from sulfonamide-containing analogs (e.g., Compound 191).

- Synthetic Complexity: Unlike the EDC-mediated coupling used for benzothiazole analogs , the target compound’s synthesis likely requires regioselective pyrazole functionalization, a challenge noted in similar patented methodologies .

Pharmacological Potential (Inferred)

While direct activity data for the target compound are absent, its structural relatives exhibit diverse bioactivities:

- Kinase Inhibition : Compound 191’s indazole-sulfonamide scaffold demonstrates efficacy in JAK/STAT pathway modulation, suggesting that the pyridinyl-pyrazole system in the target compound could target analogous pathways .

- Antimicrobial Activity : Benzothiazole-acetamides with sulfonylindole groups show antimicrobial properties, implying that the benzylthio moiety might synergize with pyrazole to enhance antibacterial or antifungal effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.